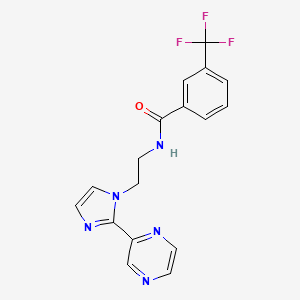

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide

CAS No.: 2034508-27-3

Cat. No.: VC4503577

Molecular Formula: C17H14F3N5O

Molecular Weight: 361.328

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034508-27-3 |

|---|---|

| Molecular Formula | C17H14F3N5O |

| Molecular Weight | 361.328 |

| IUPAC Name | N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]-3-(trifluoromethyl)benzamide |

| Standard InChI | InChI=1S/C17H14F3N5O/c18-17(19,20)13-3-1-2-12(10-13)16(26)24-7-9-25-8-6-23-15(25)14-11-21-4-5-22-14/h1-6,8,10-11H,7,9H2,(H,24,26) |

| Standard InChI Key | AUMALFIOJJQRIU-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCCN2C=CN=C2C3=NC=CN=C3 |

Introduction

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide is a complex organic compound featuring a pyrazin-2-yl group linked to a 1H-imidazol-1-yl moiety through an ethylene bridge, further connected to a trifluoromethylbenzamide group. This compound belongs to the class of benzamides, which are known for their diverse biological activities, including potential applications in medicinal chemistry.

Synthesis

The synthesis of N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide likely involves multi-step organic reactions, similar to those used for related compounds. Key steps may include:

-

Coupling Reactions: To form the ethylene bridge between the pyrazin-2-yl and 1H-imidazol-1-yl groups.

-

Amidation: To attach the trifluoromethylbenzamide moiety.

-

Purification: Techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are typically used to ensure purity and structural confirmation.

Potential Biological Activities

Compounds with similar structures have shown potential in various biological applications, including:

-

Anticancer Activity: Through inhibition of specific kinases or modulation of cellular signaling pathways.

-

Antimicrobial Activity: By interacting with enzymes or receptors involved in microbial metabolism.

| Potential Activity | Mechanism |

|---|---|

| Anticancer | Inhibition of kinases or modulation of signaling pathways. |

| Antimicrobial | Interaction with enzymes or receptors in microbial pathways. |

Research Findings and Future Directions

While specific data on N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide is limited, related compounds have demonstrated promising biological activities. Future research should focus on:

-

In Vitro and In Vivo Studies: To evaluate the compound's efficacy and safety in biological systems.

-

Molecular Docking and Dynamics Simulations: To predict interactions with potential biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume